1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Description

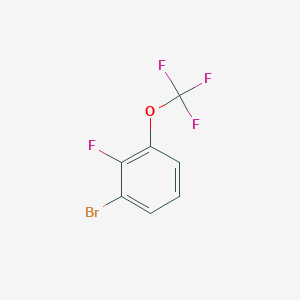

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 1682-06-0; 105529-58-6) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄O and a molecular weight of 258.9957 g/mol. Its structure features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 2, and a trifluoromethoxy (-OCF₃) group at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOCYGYMYNLXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670191 | |

| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-63-9 | |

| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination of 2-Fluoro-3-(trifluoromethoxy)benzene

The most common laboratory synthesis involves the selective bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine or brominating agents under controlled conditions. This electrophilic aromatic substitution (EAS) reaction proceeds as follows:

- Starting Material: 2-Fluoro-3-(trifluoromethoxy)benzene

- Brominating Agents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBI)

- Solvents: Dichloromethane (DCM), chloroform, or acetonitrile

- Reaction Conditions: Low temperature (often 0–25 °C) to minimize side reactions and polysubstitution

- Catalysts: Lewis acids such as iron(III) bromide (FeBr3) may be employed to enhance electrophilicity

This method achieves regioselective bromination at the position ortho to the fluorine substituent, yielding this compound with high selectivity and yield.

Bromination via Amino Intermediate and Subsequent Deamination

An alternative synthetic approach involves:

- Step 1: Starting from 2- or 4-trifluoromethoxyaniline, selective bromination is performed using brominating agents that release electrophilic bromine (Br+) in an acidic medium.

- Step 2: The amino group is removed by a deamination reaction to yield the target bromo-fluoro-trifluoromethoxybenzene.

This method provides excellent yields and avoids polybrominated byproducts by carefully controlling the reaction medium acidity and using brominating agents such as NBS or DBI in weak acid media.

Industrial Continuous Flow Processes

In industrial settings, continuous flow reactors are employed to optimize reaction parameters such as temperature, reagent concentration, and reaction time. This approach allows:

- Enhanced control over regioselectivity

- Improved safety handling of bromine reagents

- Increased yield and purity due to precise reaction conditions

- Reduced formation of side products

Automated systems facilitate scale-up and reproducibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Br2, NBS, or DBI | NBS preferred for controlled Br+ release |

| Solvent | Dichloromethane, chloroform, acetonitrile | Stabilizes intermediates |

| Temperature | 0 to 25 °C | Low temperature reduces polysubstitution |

| Catalyst | FeBr3 or Lewis acids (optional) | Enhances electrophilicity |

| Reaction Time | 1 to 6 hours | Monitored to prevent overbromination |

| Acid Medium | Weak acid (e.g., acetic acid) for amino intermediate route | Improves selectivity in bromination |

Purification and Characterization

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures effectively separates regioisomers and impurities. Recrystallization from ethanol or dichloromethane yields high-purity crystals (>95% purity).

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution patterns and electronic environments.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation.

- Elemental Analysis: Confirms purity and stoichiometry.

Preparation Data Table for Stock Solutions (Example)

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.8611 | 0.7722 | 0.3861 |

| 5 | 19.3053 | 3.8611 | 1.9305 |

| 10 | 38.6107 | 7.7221 | 3.8611 |

Note: Calculations based on molecular weight 258.9957 g/mol and solubility in DMSO or other solvents.

Summary of Key Research Findings

- Bromination of 2-fluoro-3-(trifluoromethoxy)benzene using NBS in an acid medium provides high regioselectivity and yield of the target compound without excessive polybromination.

- The amino intermediate route allows selective bromination followed by deamination, improving overall yield and purity.

- Continuous flow industrial methods optimize reaction parameters, enhancing scalability and safety.

- Purification by chromatography and recrystallization ensures high-purity product suitable for pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions to form complex cyclic structures.

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed:

Substituted Benzene Derivatives: Formed through substitution reactions.

Complex Cyclic Compounds: Resulting from Diels-Alder reactions.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including substitution, coupling (e.g., Suzuki-Miyaura and Heck reactions), and oxidation-reduction processes .

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles (amines, thiols) |

| Coupling | Formation of carbon-carbon bonds with other compounds |

| Oxidation/Reduction | Formation of different derivatives depending on reagents used |

Biology

- Biochemical Probes : this compound is utilized in studying enzyme interactions and cellular processes. Its unique structure allows it to modulate gene expression and influence metabolic pathways by interacting with key enzymes .

Medicine

- Drug Discovery : The compound is being investigated for its potential in drug development, particularly for designing molecules with enhanced biological activity. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals that require unique properties imparted by the trifluoromethoxy group. Its stability and reactivity make it suitable for various formulations .

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicated that it modulates the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been successfully employed as a precursor in the synthesis of naphthalene derivatives through Diels-Alder reactions. The use of lithium diisopropylamide (LDA) as a base facilitated the formation of complex cyclic structures from simpler precursors .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethoxy) on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows it to form stable intermediates and products in different chemical processes .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity.

Signal Transduction Pathways: It may interact with cellular receptors and proteins involved in signal transduction, influencing cellular responses.

Comparison with Similar Compounds

Key Properties

- Boiling Point : 158.457°C at 760 mmHg

- Density : 1.724 g/cm³

- Refractive Index : 1.459

- Purity : Available at 98% (industrial grade) for synthetic applications .

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene can be contextualized by comparing it with structurally related bromofluoro(trifluoromethoxy)benzenes and other halogenated aromatics.

Substituent Position and Electronic Effects

Table 1: Substituent Position Comparison

- Key Insight : Ortho-substituted bromine (position 1 or 2) introduces steric constraints, whereas para-substituted bromine (position 4) facilitates smoother cross-coupling reactions .

Reactivity in Pd-Catalyzed Arylations

Table 2: Reaction Yields with Heteroarenes

- Key Insight : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the bromine-bearing carbon, promoting efficient C–H activation in heteroarene couplings .

Biological Activity

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (C7H3BrF4O) is a halogenated aromatic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique electronic properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the first position, a fluorine atom at the second position, and a trifluoromethoxy group at the third position of the benzene ring. This arrangement enhances its lipophilicity and reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals .

| Property | Details |

|---|---|

| Molecular Formula | C7H3BrF4O |

| Molecular Weight | 259 g/mol |

| CAS Number | 1033202-63-9 |

The presence of halogens, particularly bromine and fluorine, can influence the biological activity of compounds through various mechanisms:

- Enzyme Interaction : Halogenated compounds often interact with enzymes, potentially altering their activity. The introduction of fluorine as a bioisostere can enhance binding affinity to biological targets.

- Receptor Binding : The trifluoromethoxy group can improve lipophilicity, facilitating better absorption and distribution in biological systems .

Structure-Activity Relationships (SAR)

Research indicates that the incorporation of trifluoromethoxy groups in aromatic compounds can significantly enhance their pharmacological properties. For instance, studies have shown that compounds with trifluoromethyl groups exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Case Studies

- Fluorinated Pharmaceuticals : Compounds similar to this compound have been utilized in the development of several FDA-approved drugs. The trifluoromethoxy group has been linked to improved drug efficacy and reduced side effects .

- Synthetic Applications : The compound serves as a precursor in organic synthesis for creating more complex fluorinated molecules. Its unique electronic properties allow for targeted modifications that can lead to novel therapeutic agents .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and fluorine via electrophilic attack on the aromatic ring.

- Cross-Coupling Reactions : Techniques like Suzuki-Miyaura or Sonogashira coupling can be employed to modify the compound further, allowing for diverse functionalization strategies .

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene?

The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogenation of fluorinated benzene derivatives. For example, bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine () in the presence of a Lewis acid catalyst (e.g., or ) under controlled conditions ensures regioselectivity . Industrial methods may employ continuous flow reactors to optimize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. How can impurities in this compound be removed during purification?

Column chromatography (silica gel, hexane/ethyl acetate) effectively separates regioisomers. Recrystallization using ethanol or dichloromethane is also employed for high-purity crystals (>95% purity) .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of further electrophilic substitutions on this compound?

The trifluoromethoxy () group is a strong electron-withdrawing, meta-directing group, while fluorine is a weaker electron-withdrawing, ortho/para-directing group. Bromine, as a deactivating ortho/para director, competes in directing incoming electrophiles. Computational modeling (DFT) can predict dominant reaction sites, but experimental validation via kinetic studies is critical .

Q. What are the applications of this compound in cross-coupling reactions for pharmaceutical intermediates?

The bromine atom serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. For example, it has been used to synthesize sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate, a potential inhibitor in cancer research . Buchwald-Hartwig amination is also feasible for introducing nitrogen-containing moieties .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Key challenges include:

Q. How does the trifluoromethoxy group impact the compound’s stability under acidic/basic conditions?

The group is hydrolytically stable compared to methoxy () but may degrade under strong bases (e.g., NaOH at >100°C). Stability studies using HPLC-MS under varying pH and temperature conditions are recommended for reaction planning .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

Q. How can computational tools aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies for substitutions. Software like Schrödinger’s Maestro visualizes steric and electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.